N-[(quinolin-6-yl)methyl]oxetan-3-amine
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Overview
Description
N-[(quinolin-6-yl)methyl]oxetan-3-amine is a compound that features a quinoline moiety attached to an oxetane ring via a methylamine linker. Quinoline is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry, while oxetane is a four-membered cyclic ether known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(quinolin-6-yl)methyl]oxetan-3-amine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the epoxide opening with trimethyloxosulfonium ylide. This method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in the formation of oxetanes in good yields.
Quinoline Derivative Preparation: Quinoline derivatives can be synthesized through various methods, including the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone.
Coupling Reaction: The final step involves coupling the quinoline derivative with the oxetane ring via a methylamine linker.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(quinolin-6-yl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, where nucleophiles such as amines or thiols replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted oxetane derivatives.
Scientific Research Applications
N-[(quinolin-6-yl)methyl]oxetan-3-amine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(quinolin-6-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the oxetane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-[(quinolin-6-yl)methyl]azetidin-3-amine: Similar structure but with an azetidine ring instead of an oxetane ring.
N-[(quinolin-6-yl)methyl]pyrrolidin-3-amine: Contains a pyrrolidine ring instead of an oxetane ring.
Uniqueness
N-[(quinolin-6-yl)methyl]oxetan-3-amine is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and stability compared to other similar compounds. The oxetane ring’s strain energy makes it more reactive in ring-opening reactions, providing opportunities for the development of novel bioactive compounds.
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-(quinolin-6-ylmethyl)oxetan-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-2-11-6-10(3-4-13(11)14-5-1)7-15-12-8-16-9-12/h1-6,12,15H,7-9H2 |
InChI Key |
HVUDTVIRBSYIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NCC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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